Product packaging for Iaps-forskolin(Cat. No.:CAS No. 111399-48-5)

Iaps-forskolin

Cat. No.: B048365
CAS No.: 111399-48-5
M. Wt: 738.6 g/mol
InChI Key: IUGVZLHMBHRXLF-ZVHPZFBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iaps-forskolin is a chemically modified, cell-permeable analogue of the natural diterpene forskolin, specifically engineered to enhance its utility in cellular research. Its primary mechanism of action is the direct and potent activation of adenylyl cyclase, the enzyme responsible for converting ATP to the ubiquitous second messenger, cyclic adenosine monophosphate (cAMP). This rapid and significant elevation of intracellular cAMP levels makes this compound an indispensable tool for investigating a wide array of cAMP-dependent signaling pathways. Researchers utilize this compound to study G-protein coupled receptor (GPCR) function, protein kinase A (PKA) signaling, and the regulation of ion channels such as the cystic fibrosis transmembrane conductance regulator (CFTR). A key advantage over standard forskolin is the incorporation of the IAPS group, which is designed to improve cell membrane permeability, thereby facilitating more efficient and consistent cellular uptake in a variety of cell lines. This property is particularly valuable in high-throughput screening assays and experiments requiring a rapid and robust cAMP response. This compound is extensively used in areas including endocrinology, neurobiology, and immunology to probe cellular processes such as gene transcription, metabolism, secretion, and cell differentiation. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H43IN4O8 B048365 Iaps-forskolin CAS No. 111399-48-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

111399-48-5

Molecular Formula

C32H43IN4O8

Molecular Weight

738.6 g/mol

IUPAC Name

[(3R,4aS,5R,6R,6aR,10R,10aS,10bR)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] 4-[2-(4-azido-3-iodophenyl)ethylamino]-4-oxobutanoate

InChI

InChI=1S/C32H43IN4O8/c1-7-29(4)17-22(39)32(43)30(5)21(38)12-14-28(2,3)26(30)25(42)27(31(32,6)45-29)44-24(41)11-10-23(40)35-15-13-18-8-9-20(36-37-34)19(33)16-18/h7-9,16,21,25-27,38,42-43H,1,10-15,17H2,2-6H3,(H,35,40)/t21-,25-,26-,27-,29+,30-,31+,32-/m1/s1

InChI Key

IUGVZLHMBHRXLF-ZVHPZFBOSA-N

SMILES

CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)CCC(=O)NCCC4=CC(=C(C=C4)N=[N+]=[N-])I)O)C)O)C

Isomeric SMILES

C[C@@]1(CC(=O)[C@]2([C@@]3([C@@H](CCC([C@H]3[C@H]([C@H]([C@@]2(O1)C)OC(=O)CCC(=O)NCCC4=CC(=C(C=C4)N=[N+]=[N-])I)O)(C)C)O)C)O)C=C

Canonical SMILES

CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)CCC(=O)NCCC4=CC(=C(C=C4)N=[N+]=[N-])I)O)C)O)C

Synonyms

3-iodo-4-azidophenethylamido-7-O-succinyldeacetylforskolin
IAPS-forskolin

Origin of Product

United States

Synthetic Strategies and Chemical Modification of Iaps Forskolin

Chemical Synthesis Pathways from Forskolin (B1673556) Precursors

The synthesis of IAPS-forskolin (3-iodo-4-azidophenethylamido-7-O-succinyldeacetyl-forskolin) begins with forskolin, a compound isolated from the plant Coleus forskohlii. science.govelifesciences.org The process involves a multi-step chemical modification to introduce specific functional groups necessary for its role as a photoaffinity label. nih.gov The precursor for this synthesis is often 7-deacetylforskolin, which is then modified. nih.gov A key intermediate in the biosynthesis of forskolin itself is (13R)-manoyl oxide. elifesciences.orgnih.gov

A crucial part of the synthesis is the introduction of an iodinated phenylazide group. science.govosti.gov This creates a molecule that is both photoreactive, due to the azido (B1232118) (-N₃) group, and detectable, due to the radioactive iodine (typically ¹²⁵I). nih.govnih.gov The final structure is specifically 3-iodo-4-azidophenethylamido-7-O-succinyldeacetyl-forskolin. nih.govosti.gov The azido group is photoactivatable, meaning it can form a highly reactive nitrene intermediate upon exposure to UV light, which then covalently bonds to nearby molecules. tandfonline.com The iodo moiety, particularly the radioisotope ¹²⁵I, allows for the sensitive detection and quantification of the labeled protein. nih.gov

The photoreactive and iodinated portion of the molecule is attached to the forskolin backbone via a linker. In the case of this compound, this is a phenethylamido-7-O-succinyl linkage. nih.govosti.gov This involves modifying the 7-hydroxyl group of deacetylforskolin (B144235) with a succinyl group, which then provides a point of attachment for the 3-iodo-4-azidophenethylamine. This specific linkage positions the photoreactive group at a suitable distance from the forskolin core to allow it to interact with and label its binding site on target proteins. nih.gov

Table 1: Key Synthesis Steps and Modifications

StepPrecursor CompoundReagent/ModificationResulting Group/LinkagePurpose
Deacetylation ForskolinN/A (or specific hydrolysis)7-deacetylforskolinProvides a reactive hydroxyl group at position 7.
Succinylation 7-deacetylforskolinSuccinic anhydride7-O-succinyl groupCreates a carboxylic acid functional group for linkage.
Amide Coupling 7-O-succinyldeacetyl-forskolin3-iodo-4-azidophenethylaminePhenethylamido linkageCovalently attaches the photoreactive probe.
Final Product N/AN/AThis compoundA functional photoaffinity label.

Introduction of Azido and Iodo Moieties

Isotopic Labeling Strategies for Research Applications

For research applications, this compound is typically labeled with a radioactive isotope of iodine, specifically Iodine-125 (¹²⁵I). nih.govosti.govscience.gov This process results in the compound [¹²⁵I]this compound, a carrier-free radioiodinated phenylazide derivative. osti.govscience.gov The use of ¹²⁵I provides a high-specific-activity probe that is essential for detecting and studying proteins that are present in low concentrations in cell membranes, such as glucose transporters. osti.govnih.gov

The primary application of [¹²⁵I]this compound is in photoaffinity labeling. osti.govscience.gov This technique allows researchers to identify and characterize specific proteins that bind to forskolin. When irradiated with UV light, the azido group on the [¹²⁵I]this compound molecule becomes activated and forms a covalent bond with the target protein. nih.govtandfonline.com Because the probe is radiolabeled, the derivatized protein can then be easily identified through methods like autoradiography after separation by gel electrophoresis. nih.govnih.gov This strategy has been instrumental in studying the structure and function of various mammalian glucose transport proteins. osti.govscience.gov

Table 2: Isotopic Labeling of this compound

IsotopeLabeled CompoundApplicationDetection MethodResearch Target
Iodine-125 (¹²⁵I) [¹²⁵I]this compoundPhotoaffinity LabelingAutoradiography, Scintillation CountingGlucose Transporters (e.g., GLUT1, GLUT4)

Structural Characterization of Synthesized Derivatives for Research Applications

The structural integrity and purity of synthesized this compound and its labeled derivatives are confirmed using a variety of analytical techniques. High-Resolution Mass Spectrometry (MS) is used to confirm the molecular weight and elemental composition of the synthesized compounds. tuiasi.ronih.gov For the forskolin precursor, high-resolution MS shows a molecular ion (M+) at m/e 411, corresponding to the molecular formula C₂₂H₃₄O₇. tuiasi.ro

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR and ¹³C-NMR, is a definitive method for elucidating the detailed atomic structure of organic molecules, confirming that the chemical modifications occurred at the correct positions on the forskolin scaffold. aocs.orgmdpi.commeasurlabs.com

Once the [¹²⁵I]this compound is used to label a target protein, the resulting complex is analyzed using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). nih.gov This technique separates the proteins by molecular weight. The specific labeling of the target protein, such as the glucose transporter, is visualized by autoradiography, which detects the radioactive ¹²⁵I. nih.govnih.gov Further characterization can involve proteolytic digestion of the labeled protein with enzymes like trypsin or elastase, followed by analysis of the resulting radiolabeled peptide fragments to localize the binding site of the probe within the protein's structure. nih.govnih.gov

Table 3: Analytical Techniques for Characterization

TechniquePurposeSample AnalyzedInformation Obtained
Mass Spectrometry (MS) Molecular Weight ConfirmationThis compound, PrecursorsMolecular formula and mass of the compound. tuiasi.ronih.gov
NMR Spectroscopy Structural ElucidationThis compound, PrecursorsArrangement of atoms and confirmation of chemical structure. aocs.orgresearchgate.net
SDS-PAGE Protein SeparationLabeled Protein (e.g., GLUT4)Separation of the covalently labeled protein from other cellular proteins. nih.gov
Autoradiography Detection of Labeled ProteinGel from SDS-PAGEVisualization of the radiolabeled protein band. nih.gov
Proteolytic Digestion Binding Site LocalizationLabeled ProteinGenerates smaller, labeled peptide fragments for mapping the binding domain. nih.govnih.gov

Molecular Mechanisms of Action of Iaps Forskolin

Adenylate Cyclase Activation and Cyclic AMP Signaling

Forskolin (B1673556) and its derivatives, including IAPS-forskolin, are renowned for their ability to directly activate most isoforms of adenylyl cyclase (AC), the enzyme responsible for converting ATP into cyclic adenosine (B11128) monophosphate (cAMP). elifesciences.orgmedchemexpress.com This activation leads to an increase in intracellular cAMP levels, a crucial second messenger that regulates a vast array of physiological processes. nih.govnih.gov

Direct Interaction with Adenylate Cyclase Catalytic Subunits

This compound, like its parent compound forskolin, directly interacts with the catalytic subunit of adenylyl cyclase. merckmillipore.com This interaction is a key feature that distinguishes it from other activators that typically work through G-protein-coupled receptors. The direct binding to the catalytic domain of the enzyme leads to its activation and subsequent production of cAMP. apexbt.com While forskolin activates most adenylyl cyclase isoforms, it is noteworthy that AC9 is an exception and is not stimulated by forskolin. elifesciences.orgfrontiersin.org

Modulation of Intracellular Cyclic Adenosine Monophosphate Dynamics

By directly activating adenylyl cyclase, this compound serves as a potent tool to elevate intracellular cAMP levels. nih.gov This rapid and reversible increase in cAMP can be observed in a wide variety of cell types. nih.govapexbt.com The resulting surge in cAMP influences numerous downstream signaling pathways, making this compound a valuable pharmacological agent for studying cAMP-dependent cellular functions. nih.govnih.gov For instance, in bovine parathyroid cells, forskolin has been shown to increase cAMP content in a dose-dependent manner, with maximal stimulation occurring within five minutes of incubation. nih.gov

Interplay with Heterotrimeric G-Proteins in Adenylate Cyclase Regulation

The activation of adenylyl cyclase by this compound is further modulated by heterotrimeric G-proteins, particularly the stimulatory G-protein (Gs). nih.govresearchgate.net The Gs alpha subunit (Gαs), when activated, enhances the ability of forskolin to stimulate adenylyl cyclase activity. nih.govresearchgate.net This synergistic relationship highlights the complex regulatory network governing cAMP signaling. The response to forskolin is therefore not solely dependent on its direct interaction with the enzyme but is also influenced by the activation state of Gs proteins. nih.govresearchgate.net Conversely, inhibitory G-proteins (Gi) can counteract this stimulation. frontiersin.orgnih.gov Studies have shown that the inhibitory effects of certain neurotransmitters on forskolin-stimulated cyclase activity can be abolished by pertussis toxin, which inactivates Gi proteins. nih.govnih.gov

Interaction with Membrane Transport Proteins

Beyond its well-established role in activating adenylyl cyclase, this compound has proven to be a powerful inhibitor and photoaffinity label for a class of membrane transport proteins known as facilitative glucose transporters (GLUTs). merckmillipore.comcore.ac.ukosti.gov

Specificity and Affinity for Facilitative Glucose Transporters (GLUTs)

This compound exhibits notable specificity and affinity for several isoforms of facilitative glucose transporters. core.ac.ukosti.gov It acts as a competitive inhibitor of glucose transport by binding to the transporter protein. core.ac.uk The affinity of forskolin derivatives for GLUTs can vary between isoforms. For example, the dissociation constant (KD) for forskolin binding is significantly higher for GLUT1 (Kd = 2360 nM) compared to GLUT4 (KD= 200 nM). core.ac.uk this compound has been successfully used to label glucose transporters in various tissues, including human erythrocytes, muscle, and adipose tissue. osti.govnih.gov

Photoaffinity Labeling and Identification of Glucose Transporter Binding Domains

The photoactivatable nature of this compound makes it an exceptional tool for identifying the specific binding domains on glucose transporters. tandfonline.comnih.gov Upon exposure to UV light, the azido (B1232118) group in the this compound molecule forms a covalent bond with the transporter protein, allowing for its permanent labeling. osti.govnih.gov Subsequent proteolytic cleavage and analysis of the labeled fragments have enabled researchers to map the binding site. nih.gov

Allosteric Modulation and Structural Implications for Transport Mechanism

This compound, a photoactivatable derivative of forskolin, serves as a critical tool for investigating the structure and function of glucose transporters (GLUTs). tandfonline.com Its interactions reveal complex allosteric modulatory effects that have significant implications for the transport mechanism of these proteins.

Low concentrations of intracellular inhibitors like forskolin can enhance the binding of other inhibitors, such as cytochalasin B, to GLUT1, a phenomenon known as endofacial cis-allostery. nih.gov This suggests the presence of an allosteric site on the endofacial surface of the transporter. nih.gov When this site is occupied, it can activate transport and enhance ligand binding at the exofacial site, a process termed intramolecular trans-allostery. nih.gov

The binding site for this compound on GLUT1 has been localized to a peptide within the tenth transmembrane helix (helix 10), with the aromatic residue Tryptophan-388 being implicated in the photolabeling process. tandfonline.comportlandpress.com Studies on chimeric constructs of GLUT2 and GLUT4, as well as mutagenesis studies on GLUT4, have further underscored the importance of specific structural domains in ligand binding and transport activity. portlandpress.comcardiff.ac.ukasm.org For instance, substitutions of conserved tyrosine residues in GLUT4 were found to affect its activity without altering this compound binding, indicating a separation of the binding domains for the substrate and the allosteric modulator. portlandpress.com

The current understanding, supported by X-ray crystallography, suggests that GLUT1 functions as an oligomer of allosteric, alternating access transporters. nih.govportlandpress.com This model can account for the complex kinetics observed, including cis- and trans-allostery. nih.gov The binding of this compound and the subsequent allosteric modulation of transporter activity are consistent with a mechanism where conformational changes are communicated across subunits within a dimeric or tetrameric complex. nih.govtandfonline.com

Table 1: Allosteric Modulation of GLUT1 by this compound and Related Compounds

Modulator Effect on GLUT1 Type of Allostery Key Structural Insights Reference(s)
Forskolin Enhances cytochalasin B binding at low concentrations. Endofacial cis-allostery Suggests an endofacial allosteric activator site. nih.gov
This compound Photoaffinity label for the glucose transporter. - Binding site mapped to helix 10, involving Trp-388. tandfonline.comportlandpress.com
Maltose (extracellular) Stimulates sugar uptake at low concentrations, inhibits at high concentrations. Exofacial cis-allostery Highlights the presence of exofacial allosteric sites. nih.gov
Cytochalasin B Inhibits glucose transport. - Binding is allosterically modulated by forskolin. nih.gov

Engagement with Bacterial Sugar-H+ Symporters (e.g., GalP, AraE)

This compound has proven to be a valuable probe for studying bacterial sugar-H+ symporters, which share structural and functional homology with mammalian GLUTs. nih.gov Specifically, 3-[125I]iodo-4-azidophenethylamido-7-O-succinyldesacetylforskolin ([125I]APS-forskolin) is a potent labeling reagent for the galactose-H+ transport protein (GalP) of Escherichia coli and, to a lesser degree, for the L-arabinose-H+ symporter (AraE). nih.govebi.ac.ukresearchgate.net The binding of [125I]APS-forskolin to these transporters is protectable by their respective sugar substrates, indicating a specific interaction at or near the substrate-binding site. nih.govebi.ac.ukresearchgate.net

Interestingly, while forskolin itself is a potent inhibitor of GalP, it shows remarkable specificity, as it does not inhibit the related E. coli transporters AraE and XylE, despite significant amino acid sequence identity. nih.govresearchgate.netebi.ac.uk This specificity suggests subtle but crucial differences in the inhibitor-binding domains among these homologous transporters. nih.gov Equilibrium binding studies with [3H]forskolin on membranes overexpressing GalP revealed a single set of high-affinity binding sites. nih.govresearchgate.net

The interaction of forskolin and its derivatives with GalP has been further characterized through fluorescence measurements, which show a quench in the intrinsic protein fluorescence upon binding. ebi.ac.uk While both GLUT1 and GalP can be photolabeled by cytochalasin B and this compound, there are differences in their interactions. sci-hub.ru For instance, a specific mutation in GalP can abolish inhibition by cytochalasin B while increasing sensitivity to forskolin, highlighting the distinct nature of their binding sites. sci-hub.ru These studies establish GalP as a valuable model system for dissecting the structure-activity relationships of inhibitors and understanding the molecular basis of substrate and inhibitor recognition in this family of transport proteins. nih.govresearchgate.net

Table 2: Interaction of this compound with Bacterial Sugar-H+ Symporters

Transporter Organism Interaction with this compound Effect of Forskolin Key Findings Reference(s)
GalP Escherichia coli Potent labeling reagent. Potent inhibitor of transport. High-affinity binding site identified. nih.govebi.ac.ukresearchgate.net
AraE Escherichia coli Labeled to a lesser extent than GalP. Does not inhibit transport. Demonstrates specificity of forskolin inhibition. nih.govebi.ac.ukebi.ac.uk
XylE Escherichia coli Not reported. Does not inhibit transport. Highlights subtle differences in inhibitor recognition. nih.govebi.ac.uk

Modulation of Ion Channel Activity (e.g., Kv2.1 Potassium Channels)

Beyond its effects on transporters, forskolin has been shown to directly modulate the activity of certain ion channels, independent of its well-known role as an adenylate cyclase activator. nih.gov Research has demonstrated that forskolin and its derivative, 1,9-dideoxyforskolin (B56874) (which does not activate adenylate cyclase), can directly inhibit some cloned K+ channels. nih.govscience.govscience.gov

Specifically, in sympathetic neurons, forskolin reversibly suppresses the delayed rectifier K+ current (IKv), which is primarily generated by Kv2.1 channels. science.govscience.gov This inhibition of Kv2.1-mediated K+ currents was confirmed in HEK-293 cells transfected with the Kv2.1 α subunit. science.govscience.gov The inhibitory effect of forskolin on Kv2.1 currents has an IC50 of approximately 32 µM. science.gov The drug also appears to induce current inactivation and slow down the deactivation of the current. science.gov This direct block of Kv2.1 channels by forskolin can lead to an enhancement of spike frequency-dependent adaptation in neurons, thereby reducing their excitability. science.govscience.gov

The Kv2.1 channel is a key regulator of neuronal excitability, action potential duration, and tonic spiking. epfl.chembopress.org Its activity is tightly regulated by phosphorylation, with dephosphorylation leading to shifts in its voltage-dependent activation. nih.govnih.gov The direct modulation of Kv2.1 by forskolin represents an important "off-target" effect that must be considered when using this compound to study cAMP-dependent signaling pathways. nih.gov

Table 3: Effect of Forskolin on Kv2.1 Potassium Channels

Parameter Effect of Forskolin Cell Type/System Mechanism Reference(s)
Delayed Rectifier K+ Current (IKv) Reversible suppression. Sympathetic neurons Direct block of Kv2.1 channels. science.govscience.gov
Kv2.1-mediated K+ Currents Reversible suppression (IC50 ~32 µM). HEK-293 cells (Kv2.1 transfected) Direct inhibition. science.gov
Current Kinetics Induces apparent inactivation and slows deactivation. HEK-293 cells (Kv2.1 transfected) Direct modulation of channel gating. science.gov
Neuronal Excitability Reduces excitability by enhancing spike frequency-dependent adaptation. Sympathetic neurons Partial result of direct block of Kv2.1 channels. science.govscience.gov

Interaction with Nuclear Receptors (e.g., Pregnane X Receptor, Farnesoid X Receptor)

Forskolin has been identified as an activator of nuclear receptors, specifically the Pregnane X Receptor (PXR) and the Farnesoid X Receptor (FXR). medchemexpress.commedchemexpress.comtargetmol.commedchemexpress.com These receptors are ligand-activated transcription factors that play crucial roles in sensing foreign substances and regulating the metabolism of xenobiotics, bile acids, lipids, and glucose. nih.govwjgnet.comscbt.comnih.gov

Forskolin and its derivative, 1,9-dideoxyforskolin, act as agonists for both human and mouse PXR. nih.gov They have been shown to bind to the ligand-binding domain of PXR, promote the recruitment of coactivators, and lead to the dissociation of corepressors. nih.gov The activation of PXR by forskolin can induce the expression of target genes, such as CYP3A, which are involved in drug metabolism. wjgnet.comnih.gov This interaction is significant as PXR is a key regulator of chemoresistance in cancer cells and is involved in the cellular response to toxic insults. wjgnet.comoaepublish.com

In addition to PXR, forskolin is also an activator of FXR. medchemexpress.commedchemexpress.comtargetmol.commedchemexpress.com FXR is the primary nuclear receptor for bile acids and is highly expressed in the liver and intestine, where it governs bile acid homeostasis. nih.govnih.gov While some compounds activate FXR by directly binding to its ligand-binding pocket, the precise mechanism of forskolin's activation of FXR is part of a broader interaction with nuclear receptor signaling. eurekalert.org The activation of these nuclear receptors by forskolin represents another important aspect of its molecular pharmacology, with implications for drug metabolism and cellular homeostasis. targetmol.comnih.gov

Table 4: Interaction of Forskolin with Nuclear Receptors

Nuclear Receptor Effect of Forskolin Mechanism of Action Downstream Consequences Reference(s)
Pregnane X Receptor (PXR) Agonist/Activator Binds to ligand-binding domain, recruits coactivators, dissociates corepressors. Induction of drug-metabolizing enzymes (e.g., CYP3A). wjgnet.comnih.gov
Farnesoid X Receptor (FXR) Activator Activates the receptor, though the direct binding mechanism is less characterized than for PXR. Regulation of genes involved in bile acid, lipid, and glucose metabolism. medchemexpress.commedchemexpress.comtargetmol.comnih.gov

Cellular and Biochemical Effects of Iaps Forskolin

Signal Transduction Pathway Perturbations

IAPS-forskolin, much like its parent compound forskolin (B1673556), is a potent activator of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). apexbt.comabcam.com This action places it at the heart of a critical signaling pathway, leading to a cascade of downstream effects.

Regulation of Protein Kinase A (PKA) and Protein Kinase C (PKC) Pathways

The primary downstream effector of cAMP is Protein Kinase A (PKA). By elevating intracellular cAMP levels, this compound directly activates the PKA pathway. ebi.ac.ukcore.ac.uk This activation is central to many of the compound's observed effects. For instance, in C6 glioma cells, the inhibition of nitric oxide production and inducible nitric oxide synthase (iNOS) gene expression by forskolin is mediated through the PKA pathway. nih.govmusc.edu

The interplay between the PKA and Protein Kinase C (PKC) pathways is complex and can be cell-type specific. In some instances, these pathways exhibit crosstalk. For example, in the regulation of phenylethanolamine N-methyltransferase gene transcription, simultaneous activation of both PKA (by forskolin) and PKC (by phorbol-12-myristate-13-acetate or PMA) results in a synergistic effect on promoter activity. nih.gov This suggests that PKC stimulation in this context may require prior induction of the PKA pathway. nih.gov Conversely, in other cellular systems, activation of the cAMP-dependent pathway with forskolin has been shown to reduce the phosphorylation of the Na,K-ATPase at its PKC site, suggesting an inhibitory interaction. nih.gov This interaction, however, appears to be indirect and may involve a more generalized reduction in kinase activity or activation of phosphatase activity at the cellular level. nih.gov

Table 1: Effects of this compound on PKA and PKC Pathways

Cell Type Effect Pathway Interaction Reference
PC12 Cells Synergistic activation of PNMT promoter PKA activation required for PKC stimulation nih.gov
NRK-52E and L6 Cells Reduced phosphorylation of Na,K-ATPase at PKC site Indirect, generalized reduction in kinase/activation of phosphatase activity nih.gov
C6 Glioma Cells Inhibition of NO production and iNOS gene expression PKA-dependent nih.govmusc.edu

Cross-Talk between Tyrosine Kinase Receptors and G-Protein-Coupled Receptor Pathways

Evidence suggests that signaling pathways initiated by receptor tyrosine kinases (RTKs) and G-protein-coupled receptors (GPCRs) are not entirely separate and can influence one another. nih.govhkust.edu.hk For example, activation of the epidermal growth factor (EGF) receptor, an RTK, can impair the function of the inhibitory G protein (Gi), which is part of a GPCR pathway. nih.gov Specifically, EGF pretreatment in Rat 1 fibroblast cells reduces the ability of lysophosphatidic acid (LPA), a GPCR agonist, to inhibit forskolin-stimulated adenylyl cyclase activity. nih.gov This indicates that the EGF receptor-mediated signal can attenuate the inhibitory input from a Gi-coupled receptor on the cAMP pathway. Furthermore, research has shown that forskolin can cooperate with the Ha-ras oncogene, which is involved in RTK signaling, to activate the cAMP response element (CRE) and the collagenase TPA response element (TRE). nih.gov

Involvement in cAMP-Mediated Feedback Loops

The elevation of cAMP by this compound is subject to negative feedback regulation. The cAMP-PKA signaling pathway can activate phosphodiesterases (PDEs), enzymes that degrade cAMP, thereby creating a negative feedback loop to control intracellular cAMP levels. nih.gov Studies in cardiac myocytes have demonstrated that PKA activation stimulates subsarcolemmal cAMP-PDEs, which in turn reduces the local cAMP concentration. nih.gov This feedback mechanism helps to dynamically regulate cAMP signaling. Additionally, a negative feedback loop involving the degradation of adenylyl cyclase isoforms has been identified. The XIAP/TRIP-Br1 complex can ubiquitinate and degrade multiple adenylyl cyclase isoforms, and this process is part of a feedback loop controlling cAMP signaling homeostasis. elifesciences.org

Gene Expression and Transcriptional Control

The activation of signaling pathways by this compound ultimately leads to changes in gene expression. This transcriptional control is a key mechanism through which the compound exerts its cellular effects.

Regulation of Islet Amyloid Polypeptide (IAPP) Gene Transcription

Forskolin has been shown to regulate the transcription of the Islet Amyloid Polypeptide (IAPP) gene, also known as amylin. nih.govnih.gov In the INS-1 islet beta-cell line, forskolin increases the expression of the IAPP gene in a time- and concentration-dependent manner. nih.gov This effect is mediated through the PKA pathway, as inhibition of PKA activity eliminates the forskolin-induced increase in IAPP gene transcription. nih.gov The regulation occurs at the promoter level, with forskolin targeting a cAMP regulatory element in the IAPP gene promoter. nih.gov This is distinct from the glucose-mediated regulation of IAPP, which utilizes a separate signaling pathway. nih.gov

Table 2: Regulation of IAPP Gene Transcription by Forskolin

Cell Line Effect of Forskolin Signaling Pathway Promoter Element Reference
INS-1 Islet Beta-Cell Increased IAPP gene transcription PKA-dependent cAMP regulatory element nih.gov

Impact on Inflammatory Mediators and Gene Expression (e.g., iNOS, NF-κB)

This compound and its parent compound have significant effects on the expression of genes involved in inflammation. As mentioned earlier, forskolin inhibits the expression of inducible nitric oxide synthase (iNOS) mRNA in C6 glioma cells. nih.govmusc.edu This inhibition is dependent on the PKA pathway and involves the reduction of p38 mitogen-activated protein kinase (MAPK) activity. nih.govmusc.edu

The transcription factor nuclear factor kappa B (NF-κB) is a critical regulator of inflammatory gene expression. Forskolin has been shown to interfere with NF-κB signaling. In Kupffer cells, forskolin abolishes the lipopolysaccharide (LPS)-induced translocation of the p65 subunit of NF-κB into the nucleus. ebi.ac.uk It achieves this by preventing the degradation of IκBα, an inhibitor of NF-κB. ebi.ac.uk By suppressing NF-κB activation, forskolin inhibits the transcription of NF-κB target genes, such as iNOS. ebi.ac.uk The induction of the human iNOS gene by cytokines is dependent on multiple NF-κB enhancer elements in the gene's promoter. nih.gov

Table 3: Impact of Forskolin on Inflammatory Gene Expression

Cell Type Target Gene/Factor Effect of Forskolin Mechanism Reference
C6 Glioma Cells iNOS Inhibition of mRNA expression PKA-dependent, reduction of p38 MAPK activity nih.govmusc.edu
Kupffer Cells NF-κB Inhibition of nuclear translocation Prevention of IκBα degradation ebi.ac.uk
Kupffer Cells iNOS Inhibition of transcription Suppression of NF-κB activation ebi.ac.uk

Differential Effects on Growth Factor Signaling Gene Networks (e.g., EGF, TGFβ1, VEGF, FGF2, HGF)

This compound, through its modulation of intracellular signaling pathways, exerts differential effects on gene networks controlled by various growth factors. Research on human granulosa-like tumor cells (KGN line) has provided insights into how the activation of the protein kinase A (PKA) pathway by forskolin, a component of this compound, distinctly influences signaling cascades associated with key growth factors. oup.com

In these cells, the signaling pathways of several major upstream regulators, including epidermal growth factor (EGF), transforming growth factor beta 1 (TGFβ1), vascular endothelial growth factor (VEGF), basic fibroblast growth factor (FGF2), and hepatocyte growth factor (HGF), are differentially affected by forskolin treatment. oup.com Specifically, after 24 hours of stimulation, the signaling pathways for TGFβ1, EGF, and FGF2 were either inhibited or not activated by forskolin. oup.com In contrast, the VEGF signaling pathway showed a strong tendency to be inhibited by forskolin. oup.com Furthermore, the HGF signaling pathway, which is considered important for granulosa cell differentiation, was also strongly inhibited by forskolin. oup.com

These findings highlight the selective nature of this compound's influence on growth factor signaling, suggesting that its effects are not a uniform activation or inhibition across all pathways but rather a nuanced modulation that depends on the specific growth factor and cellular context. This differential regulation has significant implications for understanding the compound's role in complex biological processes such as cell proliferation, differentiation, and angiogenesis, where these growth factors are pivotal. oup.comencyclopedia.pubbmbreports.org

Interactive Table: Effect of Forskolin on Growth Factor Signaling Pathways in KGN Cells

Growth FactorEffect of Forskolin Stimulation
Epidermal Growth Factor (EGF)Inhibited or Not Activated oup.com
Transforming Growth Factor beta 1 (TGFβ1)Inhibited or Not Activated oup.com
Vascular Endothelial Growth Factor (VEGF)Strongly Inhibited oup.com
Basic Fibroblast Growth Factor (FGF2)Inhibited or Not Activated oup.com
Hepatocyte Growth Factor (HGF)Strongly Inhibited oup.com

Non-Coding RNA Regulation in Signaling Cascades (e.g., Meg3)

The regulatory landscape of this compound extends to the level of non-coding RNAs, which are increasingly recognized as critical players in cellular signaling. One such long non-coding RNA (lncRNA) is Maternally Expressed Gene 3 (Meg3). Meg3 is known to function as a tumor suppressor by regulating various cellular processes, including proliferation, apoptosis, and differentiation. amegroups.orgmdpi.com

The expression of Meg3 itself is subject to regulation by intracellular signaling pathways. Notably, cyclic AMP (cAMP), the production of which is stimulated by forskolin, can activate the expression of Meg3. amegroups.org This occurs through the binding of cAMP-responsive elements in the Meg3 promoter. amegroups.org By upregulating Meg3, this compound can influence the downstream targets of this lncRNA.

Meg3 exerts its function through multiple mechanisms. It can act as a scaffold to guide epigenetic modifying complexes to specific gene promoters. For instance, Meg3 can recruit the Polycomb Repressive Complex 2 (PRC2) to the promoter of MDM2, a negative regulator of the tumor suppressor p53, thereby leading to the activation of p53. amegroups.org Additionally, Meg3 can function as a competing endogenous RNA (ceRNA), sequestering microRNAs and preventing them from acting on their target messenger RNAs. mdpi.com For example, Meg3 can sponge miR-19a, which in turn targets the tumor suppressor PTEN, leading to the inhibition of the PI3K/AKT pathway. amegroups.org

Therefore, by modulating the expression of lncRNAs like Meg3, this compound can indirectly regulate a wide array of signaling cascades, adding another layer of complexity to its cellular effects.

Modulation of Cellular Physiology

This compound demonstrates a profound ability to modulate various aspects of cellular physiology, influencing processes from differentiation and intercellular communication to autophagy and excitability. These effects are largely attributed to its capacity to elevate intracellular cAMP levels. researchgate.netmedchemexpress.com

Induction of Cellular Differentiation Programs (e.g., Stem Cell Potentiation, Neuronal Differentiation)

This compound is a well-documented inducer of cellular differentiation in various cell types, a property linked to its activation of the cAMP signaling pathway. medchemexpress.com This has been particularly noted in the context of stem cell and neuronal differentiation.

In the realm of stem cell biology, forskolin is utilized to potentiate the differentiation of neural progenitor cells. stemcell.com It has been shown to enable the chemical reprogramming of mouse embryonic fibroblasts into induced pluripotent stem cells (iPSCs) when used in combination with other small molecules. stemcell.com Furthermore, it facilitates the direct lineage reprogramming of fibroblasts into mature neurons. stemcell.comfrontiersin.org This capacity to drive differentiation is a cornerstone of its application in regenerative medicine research.

Specifically in neuronal differentiation, forskolin promotes the development of neurite-like processes and the expression of neuronal markers. nih.gov For instance, it potentiates the neuronal differentiation of rat hippocampal neural progenitor cells. stemcell.com The addition of forskolin to culture media can accelerate the functional maturation of human stem cell-derived neurons. nih.gov It has been observed that elevating cAMP levels with forskolin promotes neurite outgrowth in PC12 cells, a model cell line for neuronal differentiation. oup.com

Interactive Table: Research Findings on this compound and Cellular Differentiation

Cell TypeEffect of ForskolinResearch Finding
Neural Progenitor CellsPromotes differentiationActivates adenylate cyclase and increases cAMP levels. researchgate.net
Mouse Embryonic FibroblastsEnables chemical reprogramming to iPSCsUsed in combination with other small molecules. stemcell.com
Human FibroblastsEnables transdifferentiation to cholinergic neuronsUsed in combination with NGN2. stemcell.com
Human Fetal Neuronal CellsStimulates neurite-like outgrowthInduces expression of neuronal and oligodendrocyte markers. nih.gov
Mesenchymal Stem CellsInduces neuron-like morphologyChanges occur within an hour of induction. nih.gov

Regulation of Cell-to-Cell Communication (e.g., Connexin Expression, Gap Junctional Intercellular Communication)

This compound plays a significant role in modulating cell-to-cell communication, primarily through its effects on connexin expression and the functionality of gap junctions. Gap junctions are specialized intercellular channels that allow for the direct passage of small molecules and ions between adjacent cells, thereby coordinating their activities. mdpi.combritannica.com

Studies have shown that forskolin can induce gap junctional intercellular communication (GJIC). In human neural-glial cells, treatment with forskolin increased the percentage of dye-coupled cells, indicating enhanced GJIC. nih.gov This effect is often associated with changes in the expression and phosphorylation state of connexins, the proteins that form gap junction channels. nih.gov For example, in the same neural-glial cells, forskolin treatment led to the appearance of a higher molecular weight, phosphorylated form of connexin43 (Cx43), which correlated with increased communication. nih.gov

The regulation of connexin expression by forskolin has been observed in various cell types. In ovarian follicular cells, forskolin mimicked the effects of luteinizing hormone, causing an initial phosphorylation of Cx43 followed by a decrease in its protein levels over longer incubation times. nih.gov This dynamic regulation of connexin expression and phosphorylation by this compound highlights its ability to fine-tune the extent and nature of intercellular communication, a process crucial for tissue homeostasis and development. nih.govresearchgate.net

Autophagic Pathway Induction

This compound has been identified as an inducer of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. medchemexpress.com Autophagy plays a critical role in maintaining cellular homeostasis, and its dysregulation is implicated in various diseases. mdpi.comnih.gov

The induction of autophagy by this compound is linked to its ability to modulate intracellular signaling pathways that control this process. While the precise mechanisms are still under investigation, it is known that signaling molecules downstream of cAMP can influence the autophagic machinery. For instance, the degradation of Inhibitor of Apoptosis Proteins (IAPs) can trigger autophagy. mdpi.com Although a direct link between forskolin-induced cAMP elevation and IAP degradation leading to autophagy is not fully established, the modulation of pathways involving proteins like RIPK1, which is regulated by IAPs and involved in forming the autophagic initiation complex, suggests a potential connection. mdpi.com

The ability of this compound to induce autophagy has significant implications. In the context of certain diseases, promoting autophagy can be a therapeutic strategy to clear aggregated proteins or damaged organelles. osti.gov

Impact on Cellular Excitability and Adaptation

This compound has a notable impact on the excitability and firing patterns of neurons and other excitable cells. plos.orgnih.gov While it is widely used to study cAMP-mediated processes, forskolin can also have direct effects on ion channels, which are key determinants of cellular excitability. plos.orgscience.gov

In sympathetic neurons, forskolin has been shown to suppress the delayed-rectifier K+ current (IKV), a crucial current for repolarizing the membrane potential after an action potential. plos.org This suppression of IKV leads to a reduction in the spike afterhyperpolarization and an enhancement of spike frequency-dependent adaptation, meaning the neuron fires fewer action potentials in response to a sustained stimulus. plos.org This effect was observed to be concentration-dependent. plos.org Interestingly, this action appears to be a direct block of the underlying Kv2.1 channels, independent of its effects on cAMP. plos.org

In guinea pig cardiac neurons, forskolin increases excitability in a majority of the cells. nih.gov This effect was initially thought to be mediated through canonical cAMP signaling pathways. nih.gov However, further studies revealed that the forskolin-induced enhancement of excitability was not significantly affected by blockers of pathways typically associated with cAMP, suggesting more complex or alternative mechanisms may be at play. nih.gov These findings underscore that the impact of this compound on cellular excitability is multifaceted, involving both direct ion channel modulation and potentially complex intracellular signaling cascades.

Modulation of Cytoprotective Mechanisms (e.g., PKA-dependent phosphorylation of IAP/Survivin)

This compound, as a potent activator of adenylate cyclase, initiates a signaling cascade that modulates cellular survival and apoptosis pathways. A key mechanism involves the regulation of the Inhibitor of Apoptosis (IAP) family of proteins, particularly survivin and the X-linked inhibitor of apoptosis protein (XIAP). The activation of adenylate cyclase by compounds like forskolin leads to a rise in intracellular cyclic AMP (cAMP), which in turn activates cAMP-dependent Protein Kinase A (PKA). scienceopen.comnih.gov

Research has identified a specific cytoprotective pathway centered on the interaction between survivin and XIAP, which is negatively regulated by PKA. nih.govnih.gov PKA directly phosphorylates survivin at the Serine 20 (Ser20) residue. nih.govnih.gov This phosphorylation event occurs specifically in the cytosol, not in the mitochondria, creating a compartmentalized regulatory mechanism. nih.gov The addition of a phosphate (B84403) group to Ser20 is believed to alter the conformation or charge of the binding interface, disrupting the assembly of the survivin-XIAP complex. nih.gov This disruption is significant because the formation of a complex between survivin and XIAP enhances the stability of XIAP and its ability to inhibit caspases, which are key executioners of apoptosis. scienceopen.comnih.gov Therefore, by promoting the PKA-dependent phosphorylation of survivin, this compound can indirectly attenuate this anti-apoptotic mechanism, influencing the cell's threshold for undergoing programmed cell death. nih.govnih.gov

Effects on Enzyme Protection and Stability (e.g., Adenylate Cyclase Thermal Inactivation)

Forskolin and its derivatives, including this compound, exhibit a protective effect on the enzyme adenylate cyclase against various forms of denaturation. Studies have shown that forskolin can shield the enzyme from thermal inactivation. apexbt.comcapes.gov.brnih.gov This protective quality extends to adenylate cyclase sourced from various tissues, including the brain and platelets. capes.gov.brnih.gov

Beyond heat, forskolin also protects adenylate cyclase from chemical inactivation, notably by the sulfhydryl-alkylating agent N-ethylmaleimide. apexbt.comcapes.gov.brnih.gov The protective effect is concentration-dependent and has been used to determine the dissociation constant (Kd) for the binding of forskolin to the enzyme. These findings imply a direct binding interaction between forskolin and adenylate cyclase, where the binding stabilizes the enzyme's conformation, making it more resistant to denaturation. capes.gov.br The adenylate cyclase of bovine sperm, which is not activated by forskolin, is also not protected by it against heat or N-ethylmaleimide, further supporting that this protective effect is linked to a specific binding site. capes.gov.br

Enzyme SourceInactivating AgentProtective AgentDissociation Constant (Kd)
Brain Adenylate CyclaseN-ethylmaleimideForskolin6.3 µM capes.gov.br
Platelet Adenylate CyclaseN-ethylmaleimideForskolin7.6 µM capes.gov.br
Platelet Adenylate CyclaseHeatForskolin9-11 µM apexbt.comcapes.gov.br

Platelet Aggregation Inhibition

This compound is recognized for its inhibitory effects on platelet aggregation. medchemexpress.com The primary mechanism underlying this action is its ability to directly activate platelet adenylate cyclase. apexbt.comnih.gov This activation leads to a significant increase in intracellular levels of cAMP. nih.gov Elevated cAMP is a potent endogenous inhibitor of platelet activation; it activates PKA, which in turn phosphorylates various substrates that prevent the signaling cascades required for aggregation. nih.govscispace.compharmgkb.org This pathway effectively counteracts the aggregation induced by agonists like collagen. nih.govscispace.com

Interestingly, research suggests that the anti-aggregatory effects of forskolin may not be solely dependent on cAMP elevation. Studies have shown that forskolin can reduce the binding of Platelet-Activating Factor (PAF) to its receptors on platelet membranes. nih.gov This inhibitory effect on PAF binding was observed to be independent of adenylate cyclase activation, as it was also produced by an inactive analog, 1,9-dideoxyforskolin (B56874), and could not be mimicked by the addition of cAMP analogs. nih.gov This suggests a dual mechanism of action: a primary, potent inhibition via the adenylate cyclase-cAMP pathway, and a secondary, direct effect on platelet receptors or their associated signaling components. nih.gov

ParameterValueEnzyme/ProcessTissue Source
IC₅₀ (Half-maximal inhibitory concentration)41 nM medchemexpress.comAdenylate Cyclase ActivationGeneral
IC₅₀ (Half-maximal effective concentration)3-10 µM apexbt.comAdenylate Cyclase ActivationPlatelets
Kd (Dissociation constant)9-11 µM apexbt.comForskolin Binding/ProtectionPlatelets

Structure Activity Relationship Sar Studies of Iaps Forskolin and Its Derivatives

Identification of Key Structural Determinants for Target Binding

IAPS-forskolin is a valuable tool for identifying and characterizing the binding sites of its target proteins due to its ability to form a covalent bond upon photoactivation. nih.gov

Interaction with Glucose Transporters (GLUTs):

Extensive research has focused on the interaction of this compound with the GLUT family of proteins, which are responsible for facilitative glucose transport across cell membranes.

GLUT1: The binding site for this compound on GLUT1 has been mapped to a region that includes transmembrane helix 10. tandfonline.com Specifically, the tryptophan residue at position 388 (Trp-388) has been identified as a key component in the photolabeling process, suggesting its direct involvement in the binding of this compound. tandfonline.comnih.govcnjournals.com This interaction is significant as it points to a dissociation between the binding sites for forskolin (B1673556) and glucose, even though both molecules interact with the transporter. nih.gov While Trp-388 is crucial for forskolin binding, another tryptophan residue, Trp-412, appears to be indispensable for the transporter's function but not directly involved in binding this compound. nih.gov

GLUT4: Studies on the glucose transporter GLUT4, which is sensitive to insulin (B600854), have also utilized this compound to probe its structure. tandfonline.com

Bacterial Homologs (GalP): this compound also serves as a potent labeling reagent for GalP, the galactose-H+ symport protein in Escherichia coli, which is a bacterial homolog of the human glucose transporters. ebi.ac.ukebi.ac.uk This cross-reactivity provides a valuable model system for studying the structure-activity relationships of this class of transport proteins. ebi.ac.uk

Interaction with Adenylyl Cyclase:

While forskolin is a well-known activator of adenylyl cyclase, the structural requirements for binding to this enzyme differ from those for binding to glucose transporters. researchgate.net The affinity of this compound is significantly higher for glucose transporters than for adenylyl cyclase. researchgate.net

Mutational Analysis of Target Proteins and this compound Interaction

Site-directed mutagenesis has been a powerful technique to pinpoint specific amino acid residues that are critical for the binding and functional effects of this compound.

GLUT1 Mutants:

Tryptophan Residues: The mutation of Trp-388 in GLUT1 to leucine (B10760876) (GLUT1-L388) resulted in a 70% reduction in photolabeling by this compound, confirming the importance of this residue for binding. nih.govnih.gov In contrast, mutating Trp-412 to leucine (GLUT1-L412) did not affect this compound photolabeling, although it did abolish the transporter's glucose transport activity. nih.govnih.gov This provides strong evidence for distinct binding and functional domains within the transporter. nih.govnih.gov

Chimeric Constructs: Chimeric proteins created by combining parts of GLUT2 and GLUT4 have been used to investigate the domains responsible for differences in ligand binding. nih.gov Exchanging the C-terminal half of GLUT4 with that of GLUT2 led to a significant reduction in ligand binding, including that of this compound, indicating that key binding determinants are located in this region of the transporter. nih.gov

Aryl Hydrocarbon Receptor Interacting Protein (AIP):

Mutations in the AIP gene can lead to pituitary adenomas. oncotarget.com Certain mutations in AIP result in a protein that has an impaired ability to suppress cAMP signaling in response to forskolin, highlighting the indirect influence of this compound's parent compound on this pathway. oncotarget.com

Table 1: Impact of GLUT1 Mutations on this compound Binding and Transporter Activity

GLUT1 Construct This compound Photolabeling Reconstituted Glucose Transport Activity Reference
Wild-Type GLUT1100%3-fold increase nih.govnih.gov
GLUT1-L38830%~70% increase nih.govnih.gov
GLUT1-L412100%No increase nih.govnih.gov

Comparative Analysis of this compound and Parent Forskolin Activity Profiles

While this compound is a derivative of forskolin, their activity profiles show both similarities and key differences, largely due to the modifications made to the forskolin molecule.

Inhibition of Glucose Transport: Both forskolin and this compound are potent inhibitors of glucose transporters. tandfonline.comresearchgate.net this compound exhibits a high affinity for the human erythrocyte glucose transporter, with an IC50 value of 0.05 µM for the inhibition of 3-O-methylglucose transport. researchgate.net Forskolin also inhibits glucose transport, and this action is believed to be a direct interaction with the transporter protein itself. nih.gov

Activation of Adenylyl Cyclase: Forskolin is a well-established direct activator of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. ebi.ac.ukresearchgate.net This activity is a cornerstone of its use in biochemical research. researchgate.net While this compound is derived from forskolin, its primary utility is as a photoaffinity label for glucose transporters, and its effects on adenylyl cyclase are less pronounced and not its main application. researchgate.net The structural modifications in this compound result in a much higher affinity for glucose transporters compared to adenylyl cyclase. researchgate.net

Specificity of Binding: A key difference lies in the competition for their binding sites. The binding of this compound to the glucose transporter is readily competed by D-glucose and cytochalasin B, whereas its binding to adenylyl cyclase is not. researchgate.net

Table 2: Comparative Activity of Forskolin and this compound

Compound Primary Target Primary Activity Reference
ForskolinAdenylyl Cyclase, Glucose TransportersActivation of Adenylyl Cyclase, Inhibition of Glucose Transport tandfonline.comnih.govebi.ac.ukresearchgate.net
This compoundGlucose TransportersPhotoaffinity Labeling and Inhibition of Glucose Transport nih.govtandfonline.comnih.govresearchgate.net

Rational Design of this compound Analogs with Modified Biological Activities

The development of this compound itself is a prime example of the rational design of a forskolin analog with a specific biological activity. By introducing a photoactivatable azido (B1232118) group and a radioiodinatable phenolic group, researchers created a powerful tool for probing protein structure. nih.gov

Further rational design of analogs could focus on:

Altering Target Specificity: By modifying the succinyl linker or other positions on the forskolin backbone, it may be possible to create analogs with altered affinity for different GLUT isoforms or even other proteins.

Developing Therapeutic Agents: While this compound is a research tool, the principles learned from its interactions could inform the design of novel therapeutic agents that target glucose transporters or other proteins. The rational design of small molecules that can stabilize protein-protein interactions is an emerging field, and natural products like forskolin have served as inspiration for such endeavors. researchgate.net The development of non-peptidic Smac mimics and selectin inhibitors are examples of how rational design can lead to potent and specific modulators of biological processes. nih.govnih.gov

Advanced Research Methodologies Utilizing Iaps Forskolin

Photoaffinity Labeling for Protein Identification and Localization

Photoaffinity labeling is a technique used to identify and characterize ligand-binding sites within proteins. IAPS-forskolin, particularly its radioiodinated form ([¹²⁵I]this compound), serves as a highly effective photoaffinity label. osti.govnih.gov When exposed to UV light, the azido (B1232118) group in the this compound molecule becomes highly reactive, forming a covalent bond with nearby amino acid residues of the protein it is bound to. This permanent "tagging" allows for the identification and localization of the binding protein, even in complex biological samples. osti.gov

[¹²⁵I]this compound has been instrumental in the study of glucose transporters, a family of membrane proteins essential for glucose uptake into cells. osti.govosti.gov Researchers have successfully used this photoaffinity label to identify and characterize glucose transporters in a wide range of mammalian tissues and cell lines, including human erythrocytes, rat cardiac and adipose tissues, and human placental membranes. nih.govosti.gov

A key advantage of [¹²⁵I]this compound is its high selectivity for glucose transporters. osti.gov The binding of the label can be specifically blocked by D-glucose (the biologically active form) but not by its inactive stereoisomer, L-glucose. osti.gov This specificity, along with its high affinity, allows for the reliable identification of glucose transporters even when they are present at low concentrations. osti.gov

Studies using [¹²⁵I]this compound have provided valuable insights into the structure of glucose transporters. For instance, in the human erythrocyte glucose transporter (GLUT1), the binding site for this compound has been mapped to a region within transmembrane helix 10, with the amino acid tryptophan-388 being implicated in the photolabeling process. tandfonline.com Similarly, in the adipocyte/muscle-type glucose transporter (GLUT4), proteolytic cleavage of the photolabeled transporter suggested that the binding site for this compound is located in the region spanning transmembrane helices 7-9. nih.gov

Table 1: Application of [¹²⁵I]this compound in Glucose Transporter Research

Tissue/Cell Type Transporter Identified Key Findings
Human Erythrocytes GLUT1 Binding site mapped to helix 10, involving Trp-388. tandfonline.com
Rat Adipocytes GLUT4 Binding domain localized to the region of helices 7-9. nih.gov
Human Placental Membranes Glucose Transporter Identified a 43-55 kDa protein; endo-beta-galactosidase digestion reduced the apparent molecular mass to ~40 kDa. nih.govnih.gov
Rat Cardiac Sarcolemmal Membranes Glucose Transporter Identified a ~45 kDa protein. nih.gov
Rat Adipocyte Plasma Membranes Glucose Transporter Identified a ~45 kDa protein. nih.gov
S49 Wild-Type Lymphoma Cells Glucose Transporter Identified a ~45 kDa protein; trypsin treatment produced an 18 kDa radiolabeled fragment. nih.govnih.gov

The utility of [¹²⁵I]this compound extends beyond the study of purified proteins. Its high affinity and specificity make it an excellent tool for identifying target proteins within complex biological mixtures, such as cell membrane preparations. osti.gov This has been demonstrated in various mammalian cell membranes, including those from rat cortex and cerebellum, human placenta, and S49 lymphoma cells. osti.gov In these complex systems, [¹²⁵I]this compound specifically labels a protein band corresponding to the glucose transporter, allowing for its identification amidst a multitude of other membrane proteins. osti.govnih.gov

Application in Glucose Transporter Research

Quantitative Assessment of Adenylate Cyclase Expression and Activity

Forskolin (B1673556) and its derivatives are well-known activators of adenylyl cyclase (AC), a key enzyme in the production of the second messenger cyclic AMP (cAMP). apexbt.commedchemexpress.com Radioactively labeled forskolin can be used to quantify the number of adenylyl cyclase molecules in a given sample. nih.gov This quantitative approach has been crucial in demonstrating that the expression level of AC can be a limiting factor in the cAMP response to hormones and neurotransmitters. nih.gov

Furthermore, forskolin-stimulated adenylyl cyclase activity serves as a valuable measure of the total enzymatic capacity within a cell or tissue. nih.gov This is particularly useful in situations where the responsiveness of the enzyme to hormonal stimulation is altered. nih.gov For example, in studies of experimental secondary hyperparathyroidism, where the renal response to parathyroid hormone is diminished, forskolin was used to show that the total adenylyl cyclase activity remained unchanged, indicating that the defect lay in the hormone receptor-mediated activation pathway rather than the enzyme itself. nih.gov

Mechanistic Studies of G-Protein and Second Messenger Signaling Pathways

This compound, in the broader context of forskolin's known actions, is an invaluable tool for dissecting the intricate mechanisms of G-protein and second messenger signaling pathways. Forskolin directly activates most isoforms of transmembrane adenylyl cyclase, leading to an increase in intracellular cAMP levels. medchemexpress.comnih.gov This property allows researchers to bypass the G-protein-coupled receptor (GPCR) and directly stimulate the downstream signaling cascade. nih.gov

The response to forskolin is significantly influenced by the activation state of the stimulatory G-protein (Gs). nih.gov The synergistic activation of adenylyl cyclase by forskolin and Gs provides a means to study the coupling between G-proteins and the enzyme. nih.gov This is important for understanding how cells integrate signals from various GPCRs. uth.edu

Moreover, forskolin is used to investigate the roles of cAMP in a multitude of cellular processes. By artificially elevating cAMP levels, researchers can study its effects on downstream effectors like Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC), and their subsequent influence on gene expression, cell proliferation, differentiation, and apoptosis. nih.govmdpi.com

Application in Cell Reprogramming Studies

Recent advancements in regenerative medicine have highlighted the potential of small molecules in cell reprogramming, the process of converting one cell type into another. Forskolin, by virtue of its ability to elevate intracellular cAMP, has been incorporated into various small molecule cocktails to induce the transdifferentiation of somatic cells.

For instance, a cocktail containing forskolin was used to convert human fibroblasts into neuronal cells. frontiersin.org In another study, forskolin was part of a combination of small molecules and proteins that successfully reprogrammed human fibroblasts into dopaminergic neuron-like cells. frontiersin.org The inclusion of forskolin in these protocols suggests that the activation of the cAMP signaling pathway plays a significant role in overcoming the epigenetic barriers that maintain cell identity and facilitating the transition to a new cell fate. mdpi.com

In Vitro Cellular Models for Pathway Analysis

This compound and its parent compound, forskolin, are widely used in a variety of in vitro cellular models to analyze signaling pathways. These models, which include primary cell cultures and established cell lines, provide a controlled environment to study the effects of cAMP signaling on specific cellular functions.

For example, in the human granulosa-like tumor cell line KGN, forskolin is used to stimulate the PKA pathway to investigate its role in granulosa cell proliferation and differentiation. oup.com In INS-1 insulinoma cells, forskolin-induced PKA activation was shown to regulate the phosphorylation of the Inhibitor of Apoptosis Protein (IAP) survivin, providing insights into the regulation of cytoprotection. nih.gov The ability to manipulate cAMP levels with forskolin in these cellular models is crucial for elucidating the complex networks that govern cell behavior.

Utility in Pre-clinical In Vivo Model Systems for Mechanistic Investigation

While the parent compound, forskolin, is widely used in in vivo studies to modulate cyclic AMP (cAMP) levels, its derivative, 3-[¹²⁵I]iodo-4-azidophenethylamido-7-O-succinyldeacetylforskolin ([¹²⁵I]this compound), serves a more specialized role in research. Its primary utility is not as a systemic modulator in live animal models but as a high-affinity photoaffinity label for investigating the molecular mechanics of transport proteins.

Specifically, [¹²⁵I]this compound is a critical tool for the identification and quantification of glucose transporter proteins (GLUTs) in membranes derived from various tissues and cells. researchgate.netscience.gov By covalently binding to these transporters upon photolysis, it allows researchers to tag and study them with high specificity. researchgate.net This technique has been instrumental in elucidating the distribution and regulation of glucose transporters in different physiological and pathological states.

For instance, studies have utilized [¹²⁵I]this compound to label glucose transporters in membranes from human erythrocytes, as well as from insulin-sensitive tissues like muscle and adipose cells. researchgate.netscience.gov This application provides a method to investigate the hormonal regulation of glucose transport by quantifying the number of transporters present in different subcellular fractions. science.gov Research on 3T3-L1 adipocytes, a key in vitro model system for studying insulin (B600854) sensitivity, has employed [¹²⁵I]this compound to label and compare the levels of the GLUT1 transporter isoform on the cell surface. pnas.org These investigations are fundamental to understanding the molecular basis of insulin action and resistance.

The table below summarizes key findings from studies that have utilized this compound as a research tool in biological systems.

Q & A

Q. Methodological Guidance

  • PICOT Framework :
    • Population : Cell type (e.g., 3T3-L1 adipocytes).
    • Intervention : this compound dosage (e.g., 10 µM).
    • Comparison : Insulin or cholera toxin treatments.
    • Outcome : Hexose transport rate (measured via 2-deoxyglucose uptake).
    • Time : Acute (minutes) vs. chronic (hours) exposure .
  • FINER Criteria : Ensure questions are feasible (e.g., accessible adipocyte models), novel (e.g., unexplored isoform-specific effects), and ethically compliant (e.g., justified animal/cell use) .

How can researchers ensure reproducibility when replicating this compound studies in different cellular models?

Q. Advanced Methodological Consideration

  • Detailed protocols : Document buffer compositions (e.g., protease inhibitors during membrane isolation) and photolabeling conditions (e.g., UV exposure duration) .
  • Data transparency : Share raw quantification data (e.g., Western blot densitometry) in supplementary materials, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Cross-model validation : Compare results across adipocyte lines (e.g., 3T3-L1 vs. primary adipocytes) to assess generalizability .

What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Q. Basic to Advanced Methodology

  • Nonlinear regression : Fit sigmoidal curves to dose-response data (e.g., GraphPad Prism) and calculate EC₅₀ values.
  • Error analysis : Report variability as SEM (standard error of the mean) for technical replicates and SD (standard deviation) for biological replicates .
  • Bayesian inference : Use hierarchical models to account for inter-experiment variability in transporter activation thresholds .

How should researchers address potential biases in interpreting this compound's isoform-specific effects?

Q. Advanced Critical Analysis

  • Blinded analysis : Mask treatment groups during data acquisition (e.g., fluorescence microscopy) to reduce confirmation bias .
  • Negative controls : Include isoforms with no known interaction (e.g., GLUT3 in non-neuronal cells) to validate specificity .
  • Peer critique : Pre-submission review by domain experts to identify overinterpretation of correlative data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.